molecular formula C10H8N4O B12981168 4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one

4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one

Cat. No.: B12981168
M. Wt: 200.20 g/mol
InChI Key: ZENCSKBFJFUCRE-UHFFFAOYSA-N
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Description

4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine rings, with an amino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a transition metal-free and efficient cascade reaction of ynones with 2-methylbenzimidazoles under mild conditions has been revealed . This cascade reaction involves a Michael addition/intramolecular cycloaddition/dehydration and provides the desired benzo[4,5]imidazo[1,2-a]pyridines in moderate to good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The amino group and other reactive sites on the molecule can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, some derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one include other benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share similar structural features and often exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the amino group, which can significantly influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-amino-2H-pyrimido[1,6-a]benzimidazol-1-one

InChI

InChI=1S/C10H8N4O/c11-6-5-12-10(15)14-8-4-2-1-3-7(8)13-9(6)14/h1-5H,11H2,(H,12,15)

InChI Key

ZENCSKBFJFUCRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NC=C3N

Origin of Product

United States

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